molecular formula C9H13NO2S B3001585 Methyl 2-amino-4-isopropylthiophene-3-carboxylate CAS No. 349662-66-4

Methyl 2-amino-4-isopropylthiophene-3-carboxylate

Cat. No.: B3001585
CAS No.: 349662-66-4
M. Wt: 199.27
InChI Key: XHCWDOFOKWFECU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 2-amino-4-isopropylthiophene-3-carboxylate typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2-amino-4-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-4-isopropylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-isopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Methyl 2-amino-4-isopropylthiophene-3-carboxylate include other aminothiophene derivatives such as Methyl 3-amino-4-methylthiophene-2-carboxylate and Methyl 2-aminothiophene-3-carboxylate . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 2-amino-4-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)6-4-13-8(10)7(6)9(11)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCWDOFOKWFECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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